3-fluoro-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile

Kinase inhibition BTK Cell-based assay

3-Fluoro-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile (CAS 2640968-11-0) is a strategic, fluorinated building block for kinase and GPCR inhibitor design. Its C-3 fluorine atom critically enhances metabolic stability and membrane permeability—benefits absent in non-fluorinated analogs. With a documented BTK IC50 of 142–171 nM, this compound serves as a validated starting point for hit expansion, scaffold hopping, or SAR studies. Choose this compound for its conformationally restricted benzonitrile core and dual heterocyclic system, ensuring lead-like ADME properties for your drug discovery program.

Molecular Formula C17H20FN3O2
Molecular Weight 317.36 g/mol
CAS No. 2640968-11-0
Cat. No. B6473051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile
CAS2640968-11-0
Molecular FormulaC17H20FN3O2
Molecular Weight317.36 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2CN(CCO2)CC3=C(C=C(C=C3)C#N)F
InChIInChI=1S/C17H20FN3O2/c18-15-9-13(10-19)3-4-14(15)11-20-7-8-23-16(12-20)17(22)21-5-1-2-6-21/h3-4,9,16H,1-2,5-8,11-12H2
InChIKeySBBUEWUAPXPSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-fluoro-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile (CAS 2640968-11-0): A Conformationally Restricted Medicinal Chemistry Building Block with Dual Heterocyclic Architecture


3-Fluoro-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile (CAS 2640968-11-0) is a synthetic small molecule belonging to the benzonitrile class [1]. Its structure integrates three characteristic pharmacophoric motifs: a C-3 fluorinated benzonitrile core, a morpholine ring, and a pyrrolidine-1-carbonyl group [1]. This combination of a rigid benzonitrile scaffold with conformationally flexible yet constrained heterocycles positions this compound as a valuable intermediate for drug discovery, particularly in the design of inhibitors targeting kinases or GPCRs [1].

3-fluoro-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile: The Consequence of Removing the C-3 Fluoro Substituent from the 4-(aminomethyl)benzonitrile Core


Simple in-class analogs, such as the non-fluorinated 4-(aminomethyl)benzonitrile derivatives, cannot be considered biologically equivalent. The presence of the C-3 fluorine atom (F) on the benzonitrile ring is a critical design feature that directly influences key drug-like properties. As established in medicinal chemistry, incorporating a fluorine atom at specific positions on an aromatic ring can dramatically modulate pKa, enhance metabolic stability, and improve membrane permeability [1]. Without direct comparative data, generic substitution at this position would be scientifically unsound and could lead to significantly altered physicochemical behavior and off-target risks.

3-fluoro-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile: Quantitative Comparative Data Against In-Class Aminobenzonitrile Analogs


Comparative Evaluation of BTK Cellular Inhibition: Target Potency Against the C-3 Fluoro Analog

In a human Ramos cell-based assay measuring IgM-induced calcium influx, compound 3-fluoro-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile exhibited an IC50 of 171 nM for cellular Bruton's tyrosine kinase (BTK) inhibition [1]. While a 2 nM IC50 value has been reported for a highly specific BTK inhibitor from a biochemical enzyme assay under a different patent [2], the 171 nM value serves as a benchmark for establishing baseline cellular activity for this scaffold. This quantifies the cellular efficacy achievable with this compound architecture prior to further optimization.

Kinase inhibition BTK Cell-based assay Structure-activity relationship

Structural Differentiation and Predictive ADME Advantage of the 3-Fluoro-4-(aminomethyl)benzonitrile Scaffold

The compound's structure combines a C-3 fluorinated 4-(aminomethyl)benzonitrile with a morpholine ring and a C2-pyrrolidine-1-carbonyl group, a distinct architecture from other in-class benzonitriles [1]. A class-level inference from medicinal chemistry reviews indicates that the C-3 fluorine is strategically positioned to enhance metabolic stability, improve membrane permeability, and modulate pKa, which are key ADME (Absorption, Distribution, Metabolism, Excretion) parameters [2].

ADME Physicochemical properties Drug design Scaffold analysis

Predictive Compliance with Lipinski's Rule of Five (Ro5) for Favorable Oral Bioavailability

Computational analysis of 3-fluoro-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile provides predicted physicochemical properties that align with Lipinski's Rule of Five (Ro5), a key filter for oral bioavailability. The compound is predicted to have a molecular weight (415.3 Da), ≤5 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 rotatable bonds [1]. This profile suggests compliance with Ro5, indicating a high probability of favorable oral absorption, a critical advantage over more complex, non-compliant heterocyclic compounds often encountered in early-stage screening libraries.

Drug-likeness Lead optimization Computational chemistry Property prediction

3-fluoro-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile: Key Applications in Kinase Drug Discovery and Scaffold Hopping


Hit-to-Lead Optimization for a Novel BTK Inhibitor Program

Leverage the reported cellular BTK inhibition at 171 nM as a starting point for hit expansion [1]. Use this compound's conformationally restricted scaffold as a template for designing new analogs with enhanced potency and selectivity while maintaining the favorable predicted ADME properties imparted by its structural features [2].

Structure-Activity Relationship (SAR) Campaigns to Quantify the Contribution of the 3-Fluoro Substituent

Synthesize or procure the non-fluorinated analog for direct head-to-head comparison. This empirically quantifies the specific contribution of the C-3 fluorine to key metrics such as target binding affinity, metabolic stability (e.g., microsomal half-life), and LogP, thereby validating its strategic selection [1].

Scaffold Hopping from a Non-Druggable Hit to a Lead-Like Chemotype

When a primary screening hit shows activity but has poor predicted solubility or high metabolic clearance, employ this compound as a scaffold-hopping replacement. Its unique combination of a rigid benzonitrile core and dual heterocyclic rings offers a structurally distinct yet lead-like alternative, potentially bypassing the development hurdles of the original hit [2].

Quote Request

Request a Quote for 3-fluoro-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.